- Film thickness and insensitive electron transport layer materials for organic solar cells, China, , ,
Cas no 96-21-9 (1,3-Dibromo-2-propanol)
1,3-Dibromo-2-propanol structure
1,3-Dibromo-2-propanol Properties
Names and Identifiers
-
- 1,3-Dibromopropan-2-ol
- 1,3-Dibromo-2-hydroxypropane
- 1,3-dibromo-2-propano
- 1,3-Dibromo-isopropylalcohol
- 1,3-Dibromopropanol
- 1,3-Dibromopropylalcohol
- 2-Hydroxy-1,3-dibromopropane
- alpha,gamma-Dibromohydrin
- alpha-Dibromohydrin
- 1,3-Dibromo-2-propanol
- 1,3-Dibromo-2-propanol (stabilized with Copper chip)
- 1.3-Dibromo-2-propanol
- α,α'-Dibromohydrin (stabilized with Copper chip)
- Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)
- 1,3-Dibromohydrin
- Glycerol 1,3-dibromohydrin
- Glycerol a,g-dibromohydrin
- NSC 636
- a,g-Dibromohydrin
- a-Dibromohydrin
- 2-Propanol, 1,3-dibromo-
- .alpha.-Dibromohydrin
- Glycerol alpha,gamma-dibromohydrin
- Glycerol-alpha,gamma-dibromohydrine
- Glycerol alpha,gamma-dibromohydrine
- 1,3-dibromo-propan-2-ol
- 4L2X3X1FPT
- .alpha.,.gamma.-Dibromohydrin
- KIHQZLPHVZKELA-UHFFFAOYSA-N
- Glycerol .alpha.,.gamma
- 1,3-Dibromo-2-propanol (ACI)
- Glycerol α,γ-dibromohydrin
- α,γ-Dibromohydrin
- α-Dibromohydrin
- 1,3-Dibromo-2-propanol,95%
- UNII-4L2X3X1FPT
- Glycerol .alpha.,.gamma.-dibromohydrin
- Glycerol .alpha.,.gamma.-dibromohydrine
- DTXSID8059130
- 4-01-00-01496 (Beilstein Handbook Reference)
- NSC-636
- 1,3-dibromo-2-propylalcohol
- EN300-120032
- Q27893167
- methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy
- DIBROMO-2-PROPANOL, 1,3-
- AKOS016010338
- NSC636
- 96-21-9
- alpha,alpha'-Dibromohydrin
- SCHEMBL39040
- SY012889
- NS00040476
- DTXCID9048980
- MFCD00000216
- EINECS 202-489-8
- DB-057629
- CS-W014808
- 1,3-DIBROMO-2-HYDROXYPROPANE
- Glycerol alpha,alpha'-Dibromohydrin
- 1,3-Dibromo-2-propanol, technical grade, 95%
- D0187
- BRN 1732074
- 2-Propanol,3-dibromo-
- 1,3-DBP
- STR07916
- WLN: E1YQ1E
- +Expand
-
- MFCD00000216
- KIHQZLPHVZKELA-UHFFFAOYSA-N
- 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
- BrCC(CBr)O
- 1732074
Computed Properties
- 215.87900
- 1
- 1
- 2
- 215.87854
- 6
- 28
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- nothing
- 0
- 20.2
Experimental Properties
- 1.13710
- 20.23000
- n20/D 1.552(lit.)
- dissolution
- 82-83 °C/7 mmHg(lit.)
- Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- 2691
- Colorless oily liquid with special odor.
- Soluble in alcohol and ether, insoluble in water.
- Sensitive to heat and light
- 2.136 g/mL at 25 °C(lit.)
1,3-Dibromo-2-propanol Security Information
- GHS02 GHS06 GHS08
- UB0200000
- 3
- 3.2
- S16-S26-S36/37/39-S45
- II
- R10; R24/25; R36/37/38; R68
- T
- UN 1987 3/PG 3
- H226,H301,H315,H319,H335,H351
- P261,P281,P301+P310,P305+P351+P338
- warning
- 0-10°C
- III
- 10-25-36/37/38-40
- Danger
- 3.2
1,3-Dibromo-2-propanol Customs Data
- 2905590090
-
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,3-Dibromo-2-propanol Price
1,3-Dibromo-2-propanol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 50 psi, rt
Reference
- Synthesis of cationic cardiolipin analogsBioorganic Chemistry, 2005, 33(5), 345-362,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt
1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt
Reference
- A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalystJournal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ; 0 °C; 8 h, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid
Reference
- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline routeLiebigs Annalen der Chemie, 1989, (10), 985-90,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine , Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ; 10 min, -10 °C; -10 °C → rt
1.2 Reagents: Sodium sulfite ; 15 min, rt
1.2 Reagents: Sodium sulfite ; 15 min, rt
Reference
- Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chlorideTetrahedron, 2002, 58(49), 9809-9815,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium bromide ; 72 h, 50 °C
Reference
- Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous mediumJournal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ; 15 min, rt; 2.5 h, rt
Reference
- Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromineBulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
1,3-Dibromo-2-propanol Raw materials
- 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole
- Benzyl 2-bromo-1-(bromomethyl)ethyl Ether
- Glycerol
- Glycidyl 4-Toluenesulfonate
1,3-Dibromo-2-propanol Preparation Products
1,3-Dibromo-2-propanol Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier
(CAS:96-21-9)
WANG TING TING
13862111431
sales2@senfeida.com
https://senfeida.en.made-in-china.com/
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:96-21-9)
SUN YAO
18064098002
1248580055@qq.com
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-21-9)
ZHENG YU HAN
15107128801
1400818899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:96-21-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier
(CAS:96-21-9)
MO HANG QI
17002132182
3146474380@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-21-9)
TANG SI LEI
15026964105
2881489226@qq.com
1,3-Dibromo-2-propanol Related Literature
-
Kevin Buffet,Emilie Gillon,Michel Holler,Jean-Fran?ois Nierengarten,Anne Imberty,Stéphane P. Vincent Org. Biomol. Chem. 2015 13 6482
-
S. A. R. Shahamirifard,M. Ghaedi,M. Montazerozohori,A. Masoudiasl Photochem. Photobiol. Sci. 2018 17 245
-
Hemant Joshi,Kamal Nayan Sharma,Alpesh K. Sharma,Ajai Kumar Singh Nanoscale 2014 6 4588
-
Manuel Algarra González,Miguel Hernández López Analyst 1998 123 2217
-
5. Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromideC. A. Clarke,D. L. H. Williams J. Chem. Soc. B 1966 1126
-
Sarah Decato,Troy Bemis,Eric Madsen,Sandro Mecozzi Polym. Chem. 2014 5 6461
-
7. Synthesis of triglycerides from 1,3-dibromopropan-2-olAsharam Bhati,Richard J. Hamilton,David A. Steven,Rajender Aneja,Frederick B. Padley J. Chem. Soc. Perkin Trans. 2 1983 1553
-
Qiang Wang,Matteo Zecchini,John D. Wallis,Yiliang Wu,Jeremy M. Rawson,Melanie Pilkington RSC Adv. 2015 5 40205
-
Tuomas L?nnberg,Yuta Suzuki,Makoto Komiyama Org. Biomol. Chem. 2008 6 3580
-
Saisai Yan,Wanying Wei,Zhinong Gao,Yan Xia,Jia Han New J. Chem. 2018 42 11573
96-21-9 (1,3-Dibromo-2-propanol) Related Products
- 591218-75-6(3-Butyn-2-ol, 1-bromo-)
- 449204-33-5(3-Butyn-2-ol, 1-bromo-, (2S)-)
- 417699-21-9(2-Pentadecanol, 1-bromo-)
- 41084-87-1(2-Propanol, 1-bromo-2-methyl-, acetate)
- 19773-40-1(2-Butanol, 3-bromo-, (R*,S*)-)
- 19246-40-3(2-Butanol, 3-bromo-, (R*,R*)-(±)-)
- 172547-13-6(2-Butanol, 4-bromo-, (2S)-)
- 144491-00-9(4-Penten-2-ol, 1-bromo-, (R)-)
- 143717-86-6(Propane, 1,3-dibromo-2-(chloromethoxy)-)
- 145438-03-5(2-Propanol, 1-bromo-3-chloro-, (±)-)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-21-9)1,3-Dibromo-2-propanol
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:96-21-9)1,3-Dibromo-2-propanol
99%/99%
100ml/500ml
178.0/540.0